molecular formula C10H9NO2S B3070141 3-Isothiocyanato-2-methylbenzoic acid methyl ester CAS No. 1001185-62-1

3-Isothiocyanato-2-methylbenzoic acid methyl ester

Cat. No.: B3070141
CAS No.: 1001185-62-1
M. Wt: 207.25 g/mol
InChI Key: NUTYOHYSKYRBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanato-2-methylbenzoic acid methyl ester is an organic compound with the molecular formula C10H9NO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an isothiocyanate group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-2-methylbenzoic acid methyl ester typically involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with potassium thiocyanate to introduce the isothiocyanate group. Finally, the esterification of the carboxyl group is achieved by reacting the intermediate with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-2-methylbenzoic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form thiourea derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. Conditions typically involve mild heating and the use of solvents like dichloromethane or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Thiourea derivatives, carbamates, and thiocarbamates.

    Oxidation Products: Sulfonyl derivatives.

    Hydrolysis Products: 3-Isothiocyanato-2-methylbenzoic acid.

Scientific Research Applications

3-Isothiocyanato-2-methylbenzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group, which can form covalent bonds with nucleophiles in proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-2-methylbenzoic acid methyl ester involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with key enzymes and signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isothiocyanatobenzoic acid methyl ester
  • 2-Isothiocyanato-3-methylbenzoic acid methyl ester
  • 4-Isothiocyanato-2-methylbenzoic acid methyl ester

Uniqueness

3-Isothiocyanato-2-methylbenzoic acid methyl ester is unique due to the specific positioning of the isothiocyanate and methyl groups on the benzene ring. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other isothiocyanato derivatives.

Properties

IUPAC Name

methyl 3-isothiocyanato-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7-8(10(12)13-2)4-3-5-9(7)11-6-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTYOHYSKYRBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=C=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709234
Record name Methyl 3-isothiocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001185-62-1
Record name Methyl 3-isothiocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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